methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate
Overview
Description
Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining pyrimidine, benzimidazole, and acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate typically involves multi-step organic reactions. The starting materials often include 4-methylpyrimidine and benzimidazole derivatives. The key steps in the synthesis may involve:
Thioether Formation: Reacting 4-methylpyrimidine with a suitable thiol reagent to form the thioether linkage.
Cyclization: Using cyclization reactions to form the pyrimido[1,2-a]benzimidazole core.
Acetylation: Introducing the acetate group through acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The pyrimidine and benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the pyrimidine or benzimidazole rings.
Scientific Research Applications
Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs due to its potential biological activity.
Biological Studies: The compound can be used to study enzyme interactions and molecular pathways in biological systems.
Materials Science: It may be explored for its potential use in creating novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds like benzimidazole and its derivatives share the benzimidazole core structure.
Pyrimidines: Compounds like 4-methylpyrimidine and its derivatives share the pyrimidine ring structure.
Uniqueness
What sets methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate apart is its unique combination of pyrimidine, benzimidazole, and acetate moieties. This structural complexity may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Biological Activity
Methyl [2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl]acetate is a synthetic compound that belongs to a class of derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies.
Chemical Structure
The compound’s structure can be represented as follows:
It contains a benzimidazole core with a pyrimidine substituent, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). In vitro assays demonstrated an IC50 value in the micromolar range, indicating potent activity against these cell types .
- Mechanism of Action : The compound appears to act by inhibiting key enzymes involved in cancer progression. Specifically, it has been shown to inhibit Aurora-A kinase and KSP (Kinesin Spindle Protein), both of which are critical in cell division and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several bacterial strains:
- Inhibition Assays : Studies reported that this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, showcasing its effectiveness as an antimicrobial agent .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes:
- Acetylcholinesterase Inhibition : It showed promising results in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition constant (IC50) was found to be in the low micromolar range .
Study 1: Anticancer Efficacy
In a study published by Uslu Kobak et al., the efficacy of the compound against HCT116 cells was analyzed. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Study 2: Antimicrobial Properties
A comprehensive evaluation of the antimicrobial activity was conducted by testing the compound against nine different bacterial strains. The results demonstrated that it had a broad-spectrum effect, particularly against Staphylococcus aureus and Escherichia coli, with notable anti-biofilm properties .
Data Summary Table
Properties
IUPAC Name |
methyl 2-[2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyrimido[1,2-a]benzimidazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-12-7-8-20-18(21-12)28-11-13-9-16(25)24-15-6-4-3-5-14(15)22-19(24)23(13)10-17(26)27-2/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCRAKZZEKLATA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)N3C4=CC=CC=C4N=C3N2CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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